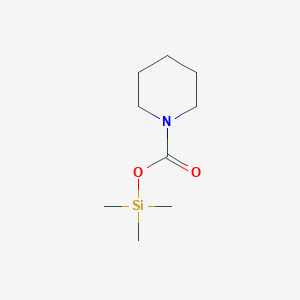

Trimethylsilyl piperidine-1-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

30882-92-9 |

|---|---|

Molecular Formula |

C9H19NO2Si |

Molecular Weight |

201.34 g/mol |

IUPAC Name |

trimethylsilyl piperidine-1-carboxylate |

InChI |

InChI=1S/C9H19NO2Si/c1-13(2,3)12-9(11)10-7-5-4-6-8-10/h4-8H2,1-3H3 |

InChI Key |

TZZWPLQRGVBGIE-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)OC(=O)N1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for Trimethylsilyl Piperidine 1 Carboxylate

Direct Synthesis Approaches

Direct synthesis methods involve the one-pot construction of the Trimethylsilyl (B98337) piperidine-1-carboxylate molecule from readily available starting materials. These approaches are often favored for their operational simplicity and efficiency.

Reactions Involving Piperidine (B6355638) Derivatives and Trimethylsilylating Reagents

A primary direct route to Trimethylsilyl piperidine-1-carboxylate involves the reaction of piperidine with carbon dioxide and a suitable trimethylsilylating agent. This three-component coupling reaction is an efficient method for the formation of silyl (B83357) carbamates. digitellinc.comorganic-chemistry.org The reaction typically proceeds by the in situ formation of a carbamate (B1207046) anion from piperidine and CO2, which is then trapped by the trimethylsilylating reagent, such as trimethylsilyl chloride (TMSCl).

The use of a base is often crucial to facilitate the reaction. Cesium carbonate (Cs2CO3) has been identified as a particularly effective promoter for this transformation. digitellinc.com It aids in the carbamation of the amine and helps to suppress common side reactions. The general reaction scheme can be depicted as follows:

Piperidine + CO2 + TMSCl --(Base)--> this compound

The selection of solvent and temperature can significantly influence the reaction outcome. Anhydrous conditions are generally preferred to prevent hydrolysis of the silylating agent and the product.

Carbon Dioxide Fixation and Carboxylation Routes to Piperidine Carbamates

This approach focuses on the fixation of carbon dioxide by piperidine to form a piperidine-1-carboxylic acid intermediate, which is subsequently silylated. Piperidine, acting as a base, can absorb CO2 from the air to form piperidinium (B107235) 1-piperidinecarboxylate. academicjournals.org This intermediate can then be reacted with a trimethylsilylating agent to yield the desired product.

The reaction of secondary amines with carbon dioxide is a well-established method for forming carbamic acids or their corresponding ammonium (B1175870) carbamate salts. academicjournals.org The subsequent silylation step can be performed using various silylating agents. This route offers an alternative pathway that capitalizes on the reactivity of piperidine with CO2.

Indirect Synthesis Pathways via Precursor Modifications

Indirect methods involve the synthesis of a precursor molecule, which is then chemically modified to yield this compound. These multi-step sequences can offer greater control over the introduction of functional groups.

Derivatization of Pre-formed Piperidine Carbamates with Trimethylsilyl Groups

This strategy involves the initial synthesis of a piperidine carbamate salt, followed by its derivatization with a trimethylsilyl group. For instance, piperidine can be reacted with a suitable source of the carboxyl group to form a stable carbamate precursor. This pre-formed carbamate can then be treated with a trimethylsilylating agent like trimethylsilyl chloride or hexamethyldisilazane (B44280) (HMDS) to introduce the trimethylsilyl moiety. colostate.edusemmelweis.hu

This two-step approach allows for the isolation and purification of the intermediate piperidine carbamate, which can be advantageous in certain synthetic contexts. The choice of silylating agent and reaction conditions for the second step will depend on the nature of the carbamate precursor.

Multicomponent Reactions Leading to this compound Scaffolds

Multicomponent reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules in a single step. While a direct MCR for the synthesis of the unsubstituted this compound is less common, MCRs are widely used to generate highly functionalized piperidine scaffolds. researchgate.netgoogle.com These reactions can incorporate silylating agents or silylated starting materials to introduce the trimethylsilyl group into the final piperidine structure.

For example, a four-component reaction involving an amine, an aldehyde, a β-ketoester, and a silylating agent could potentially lead to a piperidine ring bearing a trimethylsilyl carboxylate functionality. The versatility of MCRs allows for the creation of a diverse library of substituted piperidine derivatives. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield, Selectivity, and Purity

The successful synthesis of this compound with high yield, selectivity, and purity is highly dependent on the careful optimization of several reaction parameters.

Catalyst: The choice of catalyst can significantly impact the reaction rate and efficiency. For direct synthesis approaches, bases like cesium carbonate have proven effective in promoting the reaction. digitellinc.com In other contexts, Lewis acids or other catalysts may be employed to activate the substrates.

Solvent: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction pathway. Anhydrous aprotic solvents are often preferred to prevent unwanted side reactions, such as hydrolysis.

Temperature: The reaction temperature can affect the rate of reaction and the stability of the product. Optimization is often required to find a balance between a reasonable reaction time and minimizing product decomposition. For some base-catalyzed reactions, an increase in temperature can lead to a considerable increase in yield. researchgate.net

Stoichiometry of Reagents: The molar ratios of the reactants, including the amine, carbon dioxide source, silylating agent, and any catalysts or promoters, must be carefully controlled to maximize the formation of the desired product and minimize the formation of byproducts.

Purification: After the reaction is complete, appropriate purification techniques are necessary to isolate the this compound in high purity. Common methods include filtration to remove solid byproducts, extraction to separate the product from the reaction mixture, and distillation or chromatography for final purification. orgsyn.orggelest.com

Below is an interactive data table summarizing the impact of various reaction parameters on the synthesis of silyl carbamates, which can be analogous to the synthesis of this compound.

| Parameter | Variation | Effect on Yield/Purity | Reference |

| Base | Cesium Carbonate | Promotes carbamation, suppresses side reactions | digitellinc.com |

| Triethylamine (B128534) | Common organic base, effectiveness varies | orgsyn.org | |

| No Base | Significantly lower yield | researchgate.net | |

| Solvent | Acetonitrile (B52724) | Effective for some carbamate syntheses | organic-chemistry.org |

| Dichloromethane (B109758) | Common solvent for silylation | colostate.edu | |

| Toluene | Can be used for transcarbamoylation | organic-chemistry.org | |

| Temperature | Room Temperature | Mild conditions, may require longer reaction times | organic-chemistry.org |

| Elevated Temperature | Can increase reaction rate and yield | researchgate.net | |

| Silylating Agent | Trimethylsilyl Chloride (TMSCl) | Common and reactive | sciforum.net |

| Hexamethyldisilazane (HMDS) | Milder silylating agent | semmelweis.hu |

Sustainable and Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of specialty chemicals like this compound is essential for minimizing environmental impact and enhancing laboratory safety. While a standardized industrial synthesis for this specific compound is not widely documented, a plausible and common laboratory-scale approach involves the silylation of piperidine-1-carboxylic acid. This section will explore sustainable and green chemistry strategies applicable to this proposed synthetic route, focusing on the core principles of waste reduction, use of safer chemicals, and energy efficiency.

A hypothetical conventional synthesis of this compound can be envisioned as the reaction between piperidine-1-carboxylic acid and a silylating agent, such as chlorotrimethylsilane, often in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction is typically conducted in an anhydrous aprotic solvent, for instance, dichloromethane or tetrahydrofuran.

Green chemistry offers several avenues to improve upon such a traditional approach. Key areas for enhancement include the selection of a more environmentally benign silylating agent, the replacement of hazardous solvents with greener alternatives, and the adoption of energy-efficient reaction conditions.

Alternative Silylating Agents:

Hexamethyldisilazane (HMDS) presents a viable alternative, with ammonia (B1221849) as the sole byproduct, which is less corrosive than HCl. Another option is N,O-bis(trimethylsilyl)acetamide (BSA), which yields the neutral and relatively benign N-methylacetamide as a byproduct. The use of these reagents can simplify the work-up procedure and reduce the generation of corrosive waste streams. Furthermore, research into catalyst-free silylation reactions, potentially promoted by specific green solvents, could eliminate the need for base catalysts altogether, further improving the atom economy and simplifying purification.

| Silylating Agent | Byproduct | Key Advantages | Potential Drawbacks |

|---|---|---|---|

| Chlorotrimethylsilane | Hydrochloric Acid (HCl) | High reactivity, low cost | Corrosive byproduct, requires a base |

| Hexamethyldisilazane (HMDS) | Ammonia (NH3) | Less corrosive byproduct | May require higher temperatures |

| N,O-Bis(trimethylsilyl)acetamide (BSA) | N-methylacetamide | Neutral byproduct, high silylating power | Higher cost |

Green Solvents:

Traditional solvents like dichloromethane are effective but pose significant health and environmental risks. The principles of green chemistry encourage their replacement with safer alternatives. For the synthesis of this compound, several greener solvents could be employed.

2-Methyltetrahydrofuran (2-MeTHF), derived from renewable feedstocks like corncobs, is an excellent substitute for tetrahydrofuran, offering a higher boiling point and greater stability. Cyclopentyl methyl ether (CPME) is another promising green solvent with a high boiling point, low peroxide formation, and relative stability under acidic and basic conditions. For certain silylation reactions, the use of polyethylene (B3416737) glycols (PEGs) as a reaction medium has been explored, offering the potential for catalyst recycling. nih.govacs.org In some instances, it may even be possible to conduct the reaction under solvent-free conditions, which represents the ideal green chemistry scenario by completely eliminating solvent waste.

| Solvent | Source | Key Advantages | Considerations |

|---|---|---|---|

| Dichloromethane (Conventional) | Petrochemical | Effective for a wide range of reactions | Suspected carcinogen, high volatility |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable | Higher boiling point than THF, lower miscibility with water | Can form peroxides |

| Cyclopentyl methyl ether (CPME) | Petrochemical | High boiling point, low peroxide formation, stable | Higher cost |

| Solvent-free | N/A | Eliminates solvent waste, simplifies work-up | May not be suitable for all reaction types |

Energy-Efficient Methodologies:

Reducing energy consumption is a cornerstone of green chemistry. Conventional synthesis methods often rely on prolonged heating under reflux, which is energy-intensive. Alternative energy sources can significantly reduce reaction times and, consequently, energy usage.

Microwave-assisted synthesis is a well-established technique that can dramatically accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in a fraction of the time required for conventional heating. Ultrasound-assisted synthesis is another energy-efficient method that utilizes acoustic cavitation to promote reactions. Furthermore, the implementation of continuous flow chemistry offers numerous advantages, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for process automation and scalability, all of which contribute to a more energy-efficient and sustainable process.

Chemical Reactivity and Mechanistic Investigations of Trimethylsilyl Piperidine 1 Carboxylate

Participation in Carbon Dioxide Capture and Release Cycles

The capture of CO2 by 1-(trimethylsilyl)piperidine (B32395) proceeds via the insertion of the CO2 molecule into the silicon-nitrogen bond. This reaction is thermodynamically favorable, with calculated reaction enthalpies for similar silylated amines being in the range of -37 to -107 kJ mol⁻¹. nih.govresearchgate.net The mechanism is thought to involve a nucleophilic attack of the nitrogen atom on the carbon atom of CO2, proceeding through a four-centered transition state. nih.gov This process is generally more efficient than the direct reaction of CO2 with the parent amine, piperidine (B6355638), which typically requires a 2:1 amine to CO2 stoichiometry to form an ammonium (B1175870) carbamate (B1207046). nih.gov In contrast, the reaction with the silylated amine proceeds with a 1:1 stoichiometry.

The release of CO2 from trimethylsilyl (B98337) piperidine-1-carboxylate can be triggered by hydrolysis. The addition of water leads to the cleavage of the silyl (B83357) ester bond, as described in section 3.1, to form piperidine-1-carboxylic acid (a carbamic acid) and trimethylsilanol (B90980). Carbamic acids are generally unstable and readily decompose to the corresponding amine (piperidine) and CO2. The trimethylsilanol can self-condense to form hexamethyldisiloxane.

Reactivity Profiles with Diverse Nucleophilic Species

The reactivity of trimethylsilyl piperidine-1-carboxylate with nucleophiles is primarily centered on the electrophilic silicon atom and the carbonyl carbon of the carboxylate group.

Attack at the Silicon Atom: As discussed in the context of cleavage mechanisms (section 3.1), hard nucleophiles such as fluoride (B91410) ions and hydroxide (B78521) ions readily attack the silicon atom, leading to the cleavage of the Si-O bond. This is a characteristic reaction of silyl esters.

Attack at the Carbonyl Carbon: The carbonyl carbon of the carboxylate group is also an electrophilic center, though generally less reactive than the carbonyl carbon of an acyl chloride or an anhydride. Strong nucleophiles, such as organometallic reagents, can react at this position.

Organolithium Reagents: The reaction of this compound with organolithium reagents (RLi) can lead to the formation of ketones. The initial nucleophilic addition of the organolithium to the carbonyl group would form a tetrahedral intermediate. The collapse of this intermediate with the expulsion of the trimethylsiloxide leaving group would yield the corresponding ketone. A second equivalent of the organolithium reagent could then add to the newly formed ketone to produce a tertiary alcohol upon workup. The outcome of the reaction can often be controlled by the reaction temperature and the stoichiometry of the organolithium reagent.

Grignard Reagents: Grignard reagents (RMgX) are also expected to react with this compound at the carbonyl carbon. masterorganicchemistry.com Similar to organolithium reagents, the initial addition would lead to a ketone, which could then be further attacked by another equivalent of the Grignard reagent to form a tertiary alcohol. youtube.com The reactivity of Grignard reagents with silyl esters provides a pathway to synthesize ketones and tertiary alcohols. masterorganicchemistry.com

The table below summarizes the expected reactivity of this compound with various nucleophiles.

| Nucleophile | Site of Attack | Primary Product |

| H₂O / H⁺ or OH⁻ | Silicon | Piperidine-1-carboxylic acid |

| F⁻ | Silicon | Piperidine-1-carboxylate anion |

| RLi (1 equiv.) | Carbonyl Carbon | Ketone |

| RLi (2 equiv.) | Carbonyl Carbon | Tertiary alcohol |

| RMgX (1 equiv.) | Carbonyl Carbon | Ketone |

| RMgX (2 equiv.) | Carbonyl Carbon | Tertiary alcohol |

Reactivity Profiles with Electrophilic Reagents

The this compound molecule possesses nucleophilic centers at the nitrogen atom and the oxygen atoms of the carboxylate group. However, the nitrogen atom's nucleophilicity is significantly attenuated due to the electron-withdrawing nature of the adjacent carbonyl group. The oxygen atoms of the carboxylate are also relatively weak nucleophiles. Therefore, the reactivity of this compound with electrophiles is generally low under neutral conditions.

For electrophilic attack to occur, activation of the substrate or the use of highly reactive electrophiles is typically necessary.

Reaction with Acyl Chlorides: In the presence of a suitable catalyst, such as a Lewis acid, the oxygen atom of the carbonyl group could potentially react with a strong electrophile like an acyl chloride to form a mixed anhydride. However, this reaction is not commonly reported for silyl carbamates. A more likely reaction pathway would involve the prior cleavage of the silyl group to generate the carboxylate anion, which is a much more potent nucleophile and would readily react with an acyl chloride.

Reaction with Alkyl Halides: Direct alkylation of the oxygen atoms of the silyl carboxylate by alkyl halides is generally not a favorable process. As with acyl chlorides, the generation of the more nucleophilic carboxylate anion via desilylation would be a more viable route to achieve alkylation.

It is important to note that the primary role of the trimethylsilyl group in this context is that of a protecting group. Therefore, synthetic strategies would typically involve the removal of the TMS group to unmask the more reactive carboxylic acid or carboxylate functionality before undertaking reactions with electrophiles.

Acid-Catalyzed Transformations Involving the Carboxylate Moiety

Under acidic conditions, this compound can undergo several transformations, primarily involving the cleavage of the silyl ester and subsequent reactions of the resulting piperidine-1-carboxylic acid.

Hydrolysis: As detailed in section 3.1, the most common acid-catalyzed reaction is the hydrolysis of the silyl ester to yield piperidine-1-carboxylic acid and trimethylsilanol. This reaction is typically rapid, even with catalytic amounts of a strong acid in the presence of water.

Decarboxylation: Piperidine-1-carboxylic acid, the product of hydrolysis, is a carbamic acid. N-aryl and N-alkyl carbamic acids are known to be unstable and can undergo decarboxylation, especially upon heating or under acidic conditions, to yield the parent amine (piperidine) and carbon dioxide. The mechanism of acid-catalyzed decarboxylation of carbamic acids is thought to involve protonation of the carbonyl oxygen, followed by the cleavage of the C-N bond to release CO2 and the protonated amine.

Transesterification: In the presence of an alcohol and a catalytic amount of acid, it is conceivable that a transesterification reaction could occur, leading to the formation of an alkyl piperidine-1-carboxylate and trimethylsilanol. However, the rate of hydrolysis in the presence of any adventitious water would likely be a competitive and often dominant pathway.

The following table summarizes the primary acid-catalyzed transformations of this compound.

| Reagent / Condition | Transformation | Product(s) |

| H₃O⁺ (catalytic) | Hydrolysis | Piperidine-1-carboxylic acid, Trimethylsilanol |

| H⁺, Δ | Hydrolysis followed by Decarboxylation | Piperidine, Carbon dioxide, Trimethylsilanol |

| ROH, H⁺ (catalytic) | Transesterification | Alkyl piperidine-1-carboxylate, Trimethylsilanol |

Base-Promoted Reactions and Rearrangement Pathways

The reactivity of this compound under basic conditions is dominated by reactions at the silicon center and the potential for reactions involving the protons on the carbon atoms alpha to the carbonyl group and the nitrogen atom.

Hydrolysis: As described in section 3.1, base-catalyzed hydrolysis of the silyl ester is a facile process, leading to the formation of the piperidine-1-carboxylate salt and trimethylsilanol. This is often the preferred method for deprotection when the molecule contains acid-sensitive functional groups.

Reaction with Organometallic Bases: Strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA), could potentially deprotonate the carbon atom at the 2-position of the piperidine ring, which is alpha to both the nitrogen and the carbonyl group. The resulting carbanion could then participate in reactions with various electrophiles. However, the acidity of this proton is relatively low, and competing reactions, such as attack at the carbonyl group, might occur with more nucleophilic bases.

Rearrangement Pathways: While rearrangements are not commonly reported for simple silyl carbamates like this compound under basic conditions, related N-silyl compounds can undergo rearrangements. For instance, the 1,2-Brook rearrangement involves the migration of a silyl group from a carbon to an oxygen atom. A retro-Brook rearrangement involves the migration from oxygen to carbon. While a direct analogy to the Brook rearrangement is not immediately apparent for this specific molecule, the potential for silyl group migration under certain basic conditions should not be entirely discounted, particularly if a suitable intramolecular nucleophile could be generated.

The primary and most predictable base-promoted reaction is the cleavage of the silyl ester. Other potential reactions, such as deprotonation at the alpha-carbon, would require carefully chosen reaction conditions and strong, sterically hindered bases.

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Probes

The elucidation of the reaction mechanisms of this compound and related compounds relies heavily on kinetic studies and various spectroscopic techniques. These methods provide valuable insights into the reaction pathways, the nature of intermediates, and the factors influencing reaction rates.

Kinetic Studies: Kinetic analysis of the hydrolysis of silyl carbamates can reveal the order of the reaction with respect to the substrate, water, and any catalysts (acid or base). Such studies can help to confirm the proposed mechanisms involving nucleophilic attack on the silicon atom. For example, a first-order dependence on both the silyl carbamate and the hydronium or hydroxide ion concentration would be consistent with the acid- or base-catalyzed hydrolysis mechanisms, respectively.

Spectroscopic Probes:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying the reactions of this compound.

¹H, ¹³C, and ²⁹Si NMR: These techniques can be used to monitor the progress of reactions in real-time (in situ NMR). st-andrews.ac.uk For example, in the context of CO2 capture, the disappearance of the signal for the silylated amine and the appearance of new signals corresponding to the silyl carbamate can be followed. nih.govresearchgate.net The chemical shifts in ¹³C and ²⁹Si NMR are particularly sensitive to the chemical environment of the carbonyl carbon and the silicon atom, respectively, providing evidence for the formation of the carbamate. nih.govresearchgate.net

Variable-Temperature NMR: This technique can be used to study dynamic processes, such as the exchange of the TMS group between different sites or the interconversion of different conformers of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is highly effective for identifying functional groups and for monitoring their changes during a reaction.

In the context of CO2 capture, the formation of the carbamate can be observed by the appearance of characteristic stretching vibrations of the C=O and C-N bonds of the carbamate group. nih.govresearchgate.net The position of the carbonyl stretch can provide information about the nature of the carbamate (e.g., whether it is a free carbamic acid, a carbamate salt, or a silyl carbamate). nih.gov In situ FTIR studies can track the formation and consumption of species in real-time. nih.gov

Mass Spectrometry (MS): Mass spectrometry is invaluable for identifying the products of reactions and for detecting transient intermediates.

Electrospray Ionization (ESI-MS): This soft ionization technique allows for the direct analysis of reaction mixtures and can be used to detect and characterize charged intermediates. nih.gov For example, in acid-catalyzed reactions, protonated species could be observed.

Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization to increase volatility, GC-MS can be used to separate and identify the products of reactions, such as the free piperidine or its derivatives after decarboxylation. wordpress.com

The combination of these kinetic and spectroscopic methods provides a comprehensive picture of the chemical reactivity and mechanistic pathways of this compound, from its role as a protecting group to its involvement in CO2 capture and its reactions with various chemical reagents.

Applications of Trimethylsilyl Piperidine 1 Carboxylate in Advanced Organic Synthesis

Utilization as a Reagent in Functional Group Interconversions

One of the primary roles of trimethylsilyl (B98337) (TMS) compounds in organic synthesis is as silylating agents, and Trimethylsilyl piperidine-1-carboxylate is no exception. Silylating agents are crucial for the temporary protection of functional groups, such as alcohols and carboxylic acids, by replacing an active hydrogen with a trimethylsilyl group. researchgate.netresearchgate.net This transformation alters the reactivity and physical properties of the molecule, for instance, by increasing its volatility, which can be advantageous for analytical procedures like gas chromatography. researchgate.net

The reactivity of the Si-O bond in the carboxylate moiety makes this compound a potential TMS donor. In a typical functional group interconversion, the compound could react with an alcohol to form a trimethylsilyl ether. This process is often reversible and can be performed under mild conditions. The utility of silyl (B83357) ethers is well-established, serving as protected intermediates that are stable under a variety of reaction conditions but can be easily cleaved when desired, typically using fluoride (B91410) ion sources or acidic hydrolysis. While specific studies detailing this compound as a silylating agent are not prevalent, its reactivity can be inferred from the extensive literature on other N,O-bis(silyl)acetamides and related silylating agents. chemrxiv.orgorganic-chemistry.org

The general transformation can be represented as: R-OH + (CH₃)₃Si-O-C(=O)N(CH₂)₅ → R-O-Si(CH₃)₃ + [HO-C(=O)N(CH₂)₅]

The piperidine-1-carboxylic acid formed as a byproduct is unstable and may decompose. This application showcases the compound's role in facilitating synthetic strategies by enabling the selective modification of functional groups. ub.eduimperial.ac.ukorganic-chemistry.orgsolubilityofthings.com

Contributions to Amine Protection and Deprotection Strategies

The protection of amines is a fundamental strategy in multi-step organic synthesis, particularly in peptide and natural product synthesis. nih.gov The trimethylsilyl carboxylate group functions as a protecting group for the piperidine (B6355638) nitrogen. This group is analogous in function to the more common tert-butoxycarbonyl (Boc) group, which is widely used for amine protection. masterorganicchemistry.com

The key advantage of a silyl-based protecting group is its unique deprotection conditions, which contributes to orthogonality in complex synthetic schemes. While the Boc group is typically removed under strong acidic conditions (e.g., trifluoroacetic acid), a silyl carbamate (B1207046) is expected to be cleaved under much milder conditions. masterorganicchemistry.comfishersci.co.uk For instance, exposure to mild acid, base, or even a source of fluoride ions could trigger the removal of the trimethylsilyl group, leading to the formation of an unstable carbamic acid intermediate that readily decarboxylates to yield the free piperidine.

This lability allows for selective deprotection in the presence of other, more robust protecting groups like Boc, 9-fluorenylmethyloxycarbonyl (Fmoc), or benzyl (B1604629) (Bn) groups. nih.gov The mild conditions required for its removal make this compound a potentially valuable tool for syntheses involving sensitive substrates where harsh acidic or basic conditions are not tolerated. fishersci.co.uk

| Protecting Group | Common Reagent for Introduction | Typical Deprotection Conditions |

|---|---|---|

| Boc (tert-butoxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acid (e.g., TFA, HCl) masterorganicchemistry.com |

| Fmoc (9-fluorenylmethyloxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., 20% piperidine in DMF) peptide.com |

| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenation (H₂, Pd/C) masterorganicchemistry.com |

| TMS-carboxylate (Predicted) | (e.g., TMS-Cl, CO₂) | Mild acid/base, fluoride source, alcoholysis |

Precursor for the Synthesis of Diverse N-Substituted Piperidine Derivatives

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active natural products. nih.govajchem-a.com this compound serves as a convenient masked form of piperidine. Following the facile deprotection of the N-trimethylsilyl carboxylate group, the resulting secondary amine is a versatile nucleophile, ready for a wide array of functionalization reactions.

The deprotected piperidine can undergo various transformations to yield N-substituted derivatives:

N-Alkylation: Reaction with alkyl halides or other alkylating agents in the presence of a base provides N-alkylpiperidines.

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates are effective methods for synthesizing N-arylpiperidines. nih.gov

N-Acylation: Treatment with acyl chlorides or anhydrides yields N-acylpiperidines (amides).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) is a powerful method for creating N-alkyl and N-benzyl derivatives.

The use of this compound as a starting material provides a stable, easy-to-handle source of piperidine that can be unmasked in situ or in a separate step under mild conditions, thus facilitating the synthesis of libraries of piperidine derivatives for drug discovery and other applications. nih.govresearchgate.net

Role in Carbonylation and Related C-C Bond Forming Reactions

While this compound itself is not typically a direct participant in carbonylation or C-C bond-forming reactions, the piperidine moiety, once deprotected, is a common component in ligands and substrates for such transformations. researchgate.net Many important catalytic processes rely on nitrogen-containing ligands to modulate the reactivity and selectivity of a metal center.

For instance, piperidine derivatives can be incorporated into ligands for palladium-catalyzed cross-coupling reactions. nih.gov Furthermore, in reactions such as the α-arylation of ketones, the deprotected piperidine can act as a base or as the amine component in the synthesis of enamines, which are key intermediates. The α-arylation of trimethylsilyl enol ethers, a related transformation, highlights the synergy between silyl chemistry and palladium catalysis in C-C bond formation. researchgate.netpitt.edunih.gov

In the context of carbonylation, transition metal-catalyzed reactions often utilize amines or amides. mdpi.comresearchgate.net The piperidine generated from this compound could be used to trap reactive intermediates like ketenes or participate in aminocarbonylation reactions to form amides. Therefore, the compound acts as a valuable precursor to a key building block for these advanced synthetic methods. nih.govmdpi.com

| Reaction Type | Role of Piperidine Moiety | Example Transformation |

|---|---|---|

| Buchwald-Hartwig Amination | Nucleophile | Ar-X + Piperidine → Ar-N(CH₂)₅ |

| α-Arylation of Carbonyls | Base or Enamine Precursor | Ketone + Ar-X → α-Aryl Ketone |

| Aminocarbonylation | Nucleophile | R-X + CO + Piperidine → R-C(=O)N(CH₂)₅ |

| Michael Addition | Nucleophile or Catalyst | Amine addition to α,β-unsaturated carbonyl |

Stereoselective Transformations Facilitated by this compound

The N-protecting group on a piperidine ring can exert significant steric and electronic influence on reactions occurring at the ring carbons, thereby controlling stereoselectivity. acs.org In reactions such as the functionalization of C-H bonds adjacent to the nitrogen (at the C2 position), the size and conformation of the N-substituent are critical for directing the approach of reagents. d-nb.infonih.gov

While specific studies on the stereodirecting effects of the N-trimethylsilyl carboxylate group are limited, analogies can be drawn from the extensively studied N-Boc-piperidine. nih.gov The bulky N-Boc group has been shown to influence the diastereoselectivity of C-H functionalization, lithiation-substitution, and other transformations of the piperidine ring. It is plausible that the even bulkier this compound group could offer unique stereochemical outcomes in similar reactions. For example, in dirhodium-catalyzed C-H insertion reactions, changing the N-protecting group can significantly alter the diastereomeric ratio of the products. d-nb.infonih.gov The lability of the TMS-carboxylate group could also allow it to be used as a temporary bulky director, removed after the stereoselective step to reveal a less hindered piperidine product.

Integration into Complex Total Synthesis Strategies for Natural Products and Analogues

The piperidine ring is a core structural motif in a vast number of alkaloids and other natural products with significant biological activity. organic-chemistry.orgchim.it The total synthesis of these complex molecules often requires a carefully orchestrated sequence of reactions, with a heavy reliance on orthogonal protecting group strategies. nih.govnih.gov

This compound can be a valuable intermediate in such syntheses. Its role would be to introduce the piperidine ring in a protected form. The key advantage, as highlighted previously, is the mild deprotection conditions. In a multi-step synthesis where other acid-labile (e.g., Boc, silyl ethers) or base-labile (e.g., esters, Fmoc) groups are present, the ability to selectively unmask the piperidine nitrogen under nearly neutral conditions (e.g., with fluoride or mild alcoholysis) can be a significant strategic advantage. msu.edu This allows for the subsequent functionalization of the piperidine nitrogen without disturbing other sensitive parts of the molecule. This strategy is crucial for the efficient and convergent synthesis of complex targets like marine alkaloids or other pharmacologically relevant compounds. organic-chemistry.orgnih.gov

Spectroscopic and Structural Characterization for Research Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Trimethylsilyl (B98337) piperidine-1-carboxylate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the molecular framework.

The ¹H NMR spectrum of Trimethylsilyl piperidine-1-carboxylate is expected to show distinct signals corresponding to the protons of the piperidine (B6355638) ring and the trimethylsilyl (TMS) group. The chemical shifts (δ) are influenced by the electron-withdrawing nature of the carboxylate group and the silicon atom.

Based on data for similar piperidine structures, the following proton signals are anticipated:

Trimethylsilyl Protons (-Si(CH₃)₃): A sharp, intense singlet is expected around δ 0.2-0.3 ppm, integrating to nine protons. This upfield shift is characteristic of protons on a silicon atom.

Piperidine Protons (H2/H6): The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) are expected to appear as a multiplet in the region of δ 3.4-3.6 ppm. These protons are deshielded due to the adjacent nitrogen and the carboxylate group.

Piperidine Protons (H3/H5): The protons at positions 3 and 5 are anticipated to resonate as a multiplet around δ 1.6-1.8 ppm.

Piperidine Proton (H4): The proton at position 4 is expected to appear as a multiplet in the region of δ 1.5-1.7 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -Si(CH₃)₃ | ~ 0.2 - 0.3 | Singlet | 9H |

| H2, H6 | ~ 3.4 - 3.6 | Multiplet | 4H |

| H3, H5, H4 | ~ 1.5 - 1.8 | Multiplet | 6H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are as follows:

Carbonyl Carbon (-COO-): The carboxylate carbon is expected to have the most downfield chemical shift, typically in the range of δ 155-157 ppm.

Piperidine Carbons (C2/C6): The carbons adjacent to the nitrogen are expected to resonate around δ 44-46 ppm.

Piperidine Carbons (C3/C5): These carbons are predicted to appear in the region of δ 25-27 ppm.

Piperidine Carbon (C4): The carbon at position 4 is expected to have a chemical shift in the range of δ 24-26 ppm.

Trimethylsilyl Carbons (-Si(CH₃)₃): The three equivalent methyl carbons of the TMS group will give a single, sharp signal at a characteristic upfield position, typically around δ -1 to 1 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -COO- | ~ 155 - 157 |

| C2, C6 | ~ 44 - 46 |

| C3, C5 | ~ 25 - 27 |

| C4 | ~ 24 - 26 |

| -Si(CH₃)₃ | ~ -1 - 1 |

To definitively assign the proton and carbon signals and to confirm the connectivity and spatial relationships within the molecule, a suite of 2D NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, cross-peaks would be observed between the protons at H2/H6 and H3/H5, and between H3/H5 and H4, confirming the spin systems within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For example, the proton signal at δ 3.4-3.6 ppm would correlate with the carbon signal at δ 44-46 ppm (C2/C6).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. For this compound, NOESY could be used to confirm the chair conformation of the piperidine ring by observing through-space interactions between axial and equatorial protons.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Vibrational spectroscopy provides a "fingerprint" of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the silyl (B83357) carboxylate group is anticipated in the region of 1700-1720 cm⁻¹. The Si-C stretching vibrations of the trimethylsilyl group typically appear around 1250 cm⁻¹ and in the 840-750 cm⁻¹ region. C-N stretching vibrations of the piperidine ring are expected in the 1200-1000 cm⁻¹ range. The C-H stretching vibrations of the aliphatic piperidine ring and the methyl groups of the TMS moiety will be observed in the 2850-3000 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The symmetric stretching of the Si-C bonds in the trimethylsilyl group is expected to give a strong Raman signal. The C=O stretch would also be observable, although it is typically weaker in Raman than in IR for carboxylates.

Interactive Data Table: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Silyl Carboxylate) | ~ 1700 - 1720 | Strong |

| C-H Stretch (Aliphatic) | ~ 2850 - 3000 | Medium-Strong |

| Si-C Stretch | ~ 1250 and 840-750 | Strong |

| C-N Stretch | ~ 1200 - 1000 | Medium |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be calculated from the atomic masses of its constituent elements (C, H, N, O, Si). The expected molecular formula is C₉H₁₉NO₂Si.

Interactive Data Table: Predicted HRMS Data and Key Fragments

| Ion | Predicted m/z | Description |

| [M+H]⁺ | Calculated Exact Mass | Protonated Molecular Ion |

| [M-CH₃]⁺ | M - 15 | Loss of a methyl group |

| [Si(CH₃)₃]⁺ | 73.0469 | Trimethylsilyl cation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds. For silylated derivatives like this compound, GC-MS provides crucial information on the presence of impurities and structural details through fragmentation analysis.

Detailed Research Findings:

While a detailed GC-MS analysis of trimethylsilyl 1-(trimethylsilyl)piperidine-2-carboxylate is not extensively reported in peer-reviewed literature, data is available in the NIST Mass Spectrometry Data Center. nih.gov The compound has a reported Kovats retention index of 1367 on a standard non-polar column. nih.gov

The mass spectrum of this compound would be expected to exhibit characteristic fragments arising from the trimethylsilyl (TMS) groups and the piperidine carboxylate core. The fragmentation of TMS derivatives is well-documented and typically involves cleavage of Si-C bonds and rearrangements. sci-hub.senih.govnih.gov Common fragments include the trimethylsilyl cation ([Si(CH3)3]+) at m/z 73, which is often the base peak, and ions corresponding to the loss of a methyl group ([M-15]+). sci-hub.senih.govnih.gov

For trimethylsilyl 1-(trimethylsilyl)piperidine-2-carboxylate, one would anticipate key fragmentation pathways to include:

Loss of a methyl radical: [M - CH3]+

Formation of the trimethylsilyl cation: [Si(CH3)3]+ at m/z 73.

Cleavage of the TMS ester: leading to ions representing the N-silylated piperidine ring.

Fragmentation of the piperidine ring: producing a series of smaller charged fragments.

The purity of a sample can be assessed by the presence of extraneous peaks in the total ion chromatogram. Each peak can be individually analyzed by its mass spectrum to identify potential impurities, such as starting materials, by-products from the silylation reaction, or degradation products.

Interactive Data Table: Predicted GC-MS Fragmentation for Trimethylsilyl 1-(trimethylsilyl)piperidine-2-carboxylate

| m/z (Predicted) | Proposed Fragment Identity | Significance |

| 258 | [M - CH3]+ | Molecular ion confirmation |

| 156 | [M - COOSi(CH3)3]+ | Loss of the TMS-carboxylate group |

| 117 | [COOSi(CH3)3]+ | TMS-carboxylate fragment |

| 73 | [Si(CH3)3]+ | Characteristic TMS fragment (often base peak) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings:

To date, a single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, the crystal structures of numerous piperidine derivatives have been elucidated, providing a basis for understanding the likely conformation of the piperidine ring in this compound. nih.govmdpi.combakhtiniada.ru

In related structures, the piperidine ring typically adopts a chair conformation to minimize steric strain. nih.gov For a 2-substituted piperidine, the carboxylate group would likely occupy an equatorial position to reduce steric hindrance. The geometry around the nitrogen atom would be influenced by the presence of the bulky trimethylsilyl group.

Interactive Data Table: Typical Bond Parameters for Piperidine Rings from X-ray Crystallography

| Parameter | Typical Value Range | Reference |

| C-N Bond Length | 1.45 - 1.49 Å | nih.gov |

| C-C Bond Length | 1.51 - 1.54 Å | nih.gov |

| C-N-C Bond Angle | 109° - 112° | nih.gov |

| C-C-C Bond Angle | 110° - 113° | nih.gov |

Computational and Theoretical Studies on Trimethylsilyl Piperidine 1 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding Analysis

There are currently no published studies that have employed Density Functional Theory (DFT) to analyze the electronic structure and bonding of Trimethylsilyl (B98337) piperidine-1-carboxylate. Such calculations could provide valuable information on orbital energies (HOMO-LUMO gap), charge distribution, molecular electrostatic potential, and the nature of the bonds within the molecule, particularly the silicon-oxygen and nitrogen-carbonyl bonds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The conformational landscape of Trimethylsilyl piperidine-1-carboxylate has not been explored using molecular dynamics (MD) simulations in any available research. MD simulations would be instrumental in understanding the dynamic behavior of the piperidine (B6355638) ring, the rotational flexibility around the carboxylate and silyl (B83357) groups, and the preferred three-dimensional structures of the molecule in various environments.

Prediction and Elucidation of Reaction Mechanisms and Transition States

Computational studies focused on predicting and elucidating the reaction mechanisms and transition states involving this compound are absent from the scientific literature. Theoretical investigations could, for example, explore its reactivity as a protecting group, its stability under various conditions, and the energetic pathways of its formation or cleavage, providing insights that are crucial for its application in organic synthesis.

Calculation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There is no available research detailing the theoretical calculation of spectroscopic parameters for this compound. Computational methods, particularly DFT, are frequently used to predict NMR chemical shifts (¹H, ¹³C, ²⁹Si) and vibrational frequencies (IR, Raman). wsu.edu These calculations can aid in the interpretation of experimental spectra and the structural characterization of the compound.

Quantitative Structure-Reactivity Relationships (QSRR) Modeling

No Quantitative Structure-Reactivity Relationships (QSRR) models have been developed that specifically include this compound. QSRR studies aim to establish a mathematical relationship between the chemical structure and the reactivity of a series of compounds. nih.govchemrxiv.org The development of such models would require a dataset of reactivity data for this and related compounds, which is currently unavailable.

Analytical Methodologies for Research and Purity Assessment

Chromatographic Techniques for Separation and Purity Determination

Chromatography is a cornerstone for the analysis of Trimethylsilyl (B98337) piperidine-1-carboxylate, enabling the separation of the analyte from impurities, starting materials, and byproducts.

Gas Chromatography (GC) for Volatile Sample Analysis

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Trimethylsilyl (TMS) derivatives, such as Trimethylsilyl piperidine-1-carboxylate, are often analyzed by GC due to their increased volatility compared to the parent carboxylic acid. The silylation of the carboxylic acid group with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) makes the compound amenable to GC analysis.

The analysis is typically performed on a capillary column, such as a DB-5MS, which has a non-polar stationary phase. The separation is based on the differential partitioning of the analytes between the stationary phase and an inert carrier gas, such as helium. The temperature of the column is often programmed to increase during the analysis to ensure the timely elution of all components. Mass spectrometry (MS) is a common detector for GC, providing both qualitative and quantitative information. The mass spectrum of the trimethylsilyl derivative will show characteristic fragmentation patterns that can be used for structural elucidation and confirmation.

For a related compound, Piperidine-2-carboxylic acid (1TMS), a typical GC-MS method involves methoxyamination followed by trimethylsilylation. The analysis is performed on an Agilent GC 6890 system with a mass spectrometer detector.

Table 1: Representative GC-MS Parameters for a Related Silylated Piperidine (B6355638) Carboxylic Acid

| Parameter | Value |

|---|---|

| Gas Chromatograph | Agilent GC 6890 |

| Derivatization | Methoxyamination (90 min at 30°C) followed by Trimethylsilylation (30 min at 37°C) |

| Detector | Time-of-Flight Mass Spectrometer (MS-TOF) |

| m/z Range | 70-600 |

| Scan Speed | 20 scans/s |

Data adapted from the Golm Metabolome Database for Piperidine-2-carboxylic acid (1TMS).

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For this compound, reversed-phase HPLC is a common method for purity assessment and quantitative analysis.

In a typical reversed-phase HPLC setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. Detection is commonly performed using a UV-Vis detector, as the carboxylate group and any protecting groups on the piperidine ring may have some UV absorbance.

Table 2: Representative HPLC Parameters for Analysis of Piperidine Derivatives

| Parameter | Value |

|---|---|

| Instrument | Agilent Technologies 1260/1290 Infinity II |

| Column | Gemini C18 (5 µm, 250 x 4.6 mm) |

| Mobile Phase A | 0.1% TFA in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis (210, 254, 280 nm) |

| Gradient | 5% to 95% B over 8 minutes, then 95% B for 4 minutes |

These are representative conditions for piperidine derivatives and may require optimization for this compound.

Chiral Chromatography for Enantiomeric Purity Determination

For chiral molecules, it is essential to determine the enantiomeric purity, as different enantiomers can have distinct biological activities. Chiral chromatography is the most common method for separating and quantifying enantiomers. If a chiral center is present in the piperidine ring of this compound (e.g., at position 2, 3, or 4), chiral HPLC can be used to determine the enantiomeric excess.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. The mobile phase is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol.

Table 3: Representative Chiral HPLC Method for a Related N-Boc-Piperidine Derivative

| Parameter | Value |

|---|---|

| Column | Chiralpak IA (5 µm, 250 x 4.6 mm) |

| Mobile Phase | n-hexane:ethanol (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 225 nm |

This method was developed for the separation of (R)-N-tert-butoxy carbonyl-piperidine-3-carboxylic acid hydrazide and its enantiomer and serves as a relevant example.

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry can be a straightforward and rapid method for the quantitative analysis of compounds that absorb light in the UV-Vis region. The piperidine ring itself does not have strong UV absorption; however, the carboxylate group and any other chromophores present in the molecule can contribute to the absorbance spectrum. For instance, the fulvene-piperidine adduct, which is used to quantify Fmoc-protected amino acids, has a distinct UV absorbance that is used for quantification.

To determine the concentration of this compound, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. While not highly specific, UV-Vis spectrophotometry can be a useful tool for routine quantitative analysis when the sample matrix is well-defined and free of interfering substances.

Titrimetric Methods for Reactivity and Concentration Determination

Titrimetric methods, particularly acid-base titrations, can be employed to determine the concentration of this compound. Silyl (B83357) esters are known to be labile and can be hydrolyzed to the corresponding carboxylic acid and silanol. This property can be exploited for quantitative analysis.

The procedure would typically involve the hydrolysis of a known amount of the silyl ester in a suitable solvent mixture, followed by the titration of the resulting carboxylic acid with a standardized solution of a strong base, such as sodium hydroxide (B78521). An indicator that changes color at the equivalence point, or a pH meter to monitor the titration progress, can be used to determine the endpoint. The concentration of the original silyl ester can then be calculated based on the stoichiometry of the reaction.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be used to determine the empirical formula of the substance. For this compound, with the molecular formula C9H19NO2Si, the theoretical elemental composition can be calculated.

Table 4: Theoretical Elemental Composition of this compound (C9H19NO2Si)

| Element | Symbol | Atomic Mass | Number of Atoms | Mass Percent (%) |

|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 53.69 |

| Hydrogen | H | 1.008 | 19 | 9.51 |

| Nitrogen | N | 14.007 | 1 | 6.96 |

| Oxygen | O | 15.999 | 2 | 15.90 |

Experimental data from elemental analysis of a synthesized sample should closely match these theoretical values to confirm the empirical formula and provide evidence of the compound's purity. Any significant deviation may indicate the presence of impurities or an incorrect structural assignment.

Future Perspectives and Emerging Research Directions in Trimethylsilyl Piperidine 1 Carboxylate Chemistry

Development of Novel Catalytic Systems for its Synthesis and Transformations

The development of innovative catalytic systems is a cornerstone of modern organic chemistry, and its application to the synthesis and transformation of Trimethylsilyl (B98337) piperidine-1-carboxylate presents a significant area for future research. While traditional methods for the formation of silyl (B83357) carbamates often rely on stoichiometric reagents, the future lies in catalytic approaches that offer greater efficiency and atom economy.

For Synthesis:

Future research will likely focus on the development of catalysts for the direct and efficient synthesis of Trimethylsilyl piperidine-1-carboxylate from readily available starting materials. This could involve:

Transition-Metal Catalysis: Exploring transition metals to catalyze the reaction between piperidine (B6355638), a carbonyl source (such as carbon dioxide), and a trimethylsilyl source. This could offer a more direct and environmentally friendly route compared to multi-step procedures.

Organocatalysis: Investigating the use of small organic molecules as catalysts to promote the formation of the silyl carbamate (B1207046) bond under mild conditions.

For Transformations:

The development of novel catalytic transformations of this compound is a particularly exciting frontier. The silyl carbamate moiety can be viewed as an activatable protecting group or a precursor for various functionalities. Future research is expected to explore:

Catalytic C-H Functionalization: Applying modern C-H activation strategies to the piperidine ring while the nitrogen is protected as a trimethylsilyl carbamate. This would allow for the late-stage modification of the piperidine scaffold, providing rapid access to a diverse range of substituted derivatives.

Decarboxylative Couplings: Investigating catalytic systems that can effect the decarboxylative coupling of this compound with various partners, leading to the formation of new C-N or C-C bonds.

Ring-Opening and Ring-Expansion Reactions: Designing catalysts that can induce novel ring-opening or ring-expansion reactions of the piperidine ring, using the silyl carbamate to modulate reactivity.

A summary of potential catalytic strategies is presented in the table below.

| Catalytic Strategy | Potential Application | Expected Advantages |

| Transition-Metal Catalysis | Direct synthesis from piperidine, CO2, and a silyl source | High efficiency, atom economy, use of readily available starting materials |

| Organocatalysis | Synthesis under mild conditions | Metal-free, potentially high stereoselectivity |

| C-H Functionalization | Late-stage modification of the piperidine scaffold | Access to diverse derivatives from a common intermediate |

| Decarboxylative Coupling | Formation of new C-N and C-C bonds | Versatile method for creating complex molecular architectures |

Integration into Flow Chemistry and Automated Synthetic Platforms

The integration of the synthesis and transformations of this compound into flow chemistry and automated platforms represents a significant step towards more efficient, safer, and reproducible chemical manufacturing. nih.gov Continuous flow processes offer numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle reactive intermediates. nih.gov

Future research in this area will likely focus on:

Development of Continuous Flow Synthesis: Designing and optimizing flow reactor setups for the continuous production of this compound. This would involve the selection of appropriate solvents, catalysts, and reactor materials to ensure a stable and high-yielding process.

Automated Synthesis Platforms: Utilizing robotic systems for the automated synthesis and screening of libraries of piperidine derivatives starting from this compound. researchgate.netnih.govsynplechem.com These platforms can accelerate the discovery of new molecules with desired properties by rapidly exploring a wide range of reaction conditions and substrates. youtube.comyoutube.com

The table below outlines the potential benefits of integrating this compound chemistry with these modern technologies.

| Technology | Application to this compound | Key Benefits |

| Flow Chemistry | Continuous synthesis and multi-step transformations | Improved safety, scalability, precise process control, higher yields |

| Automated Synthesis | High-throughput synthesis of derivative libraries | Accelerated discovery, rapid optimization of reaction conditions |

Exploration of Bio-Inspired Synthetic Pathways and Biocatalysis

Key research directions in this field include:

Enzymatic Synthesis: While no natural enzymes are known to produce silyl carbamates, the field of directed evolution offers the potential to engineer enzymes that can catalyze the formation of the Si-O-C bond in this compound. nih.govresearchgate.net This could lead to highly selective and environmentally benign synthetic routes.

Biocatalytic Transformations: Utilizing existing or engineered enzymes, such as lipases, proteases, or oxidoreductases, to perform stereoselective transformations on the piperidine ring of this compound. The silyl carbamate group could serve as a temporary protecting group that is compatible with enzymatic conditions.

Whole-Cell Biotransformations: Employing microorganisms as "cellular factories" to carry out multi-step transformations on this compound or its precursors. This approach could offer a highly efficient and sustainable way to produce complex piperidine derivatives.

The potential of biocatalysis in the chemistry of this compound is summarized below.

| Biocatalytic Approach | Potential Application | Advantages |

| Directed Evolution of Enzymes | Stereoselective synthesis of the silyl carbamate | High selectivity, mild reaction conditions, reduced environmental impact |

| Enzymatic Transformations | Asymmetric modification of the piperidine ring | Access to chiral building blocks |

| Whole-Cell Biotransformations | Multi-step synthesis of complex derivatives | Cost-effective, sustainable |

Advanced Theoretical Modeling for Predictive Chemical Behavior

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms, molecular properties, and chemical reactivity. nih.gov Advanced theoretical modeling of this compound can play a crucial role in guiding experimental work and accelerating the development of new applications.

Future research in this area will likely involve:

Quantum Chemical Calculations: Using methods such as Density Functional Theory (DFT) to study the electronic structure, conformational preferences, and spectroscopic properties of this compound. mdpi.com These calculations can help to understand the influence of the trimethylsilyl group on the reactivity of the carbamate and the piperidine ring. researchgate.netacs.orgacs.org

Reaction Mechanism Elucidation: Modeling the reaction pathways for the synthesis and transformation of this compound to identify key intermediates and transition states. This can aid in the rational design of new catalysts and the optimization of reaction conditions.

Predictive Modeling of Properties: Developing computational models to predict the physical, chemical, and biological properties of derivatives of this compound. This can facilitate the in silico screening of virtual libraries of compounds for specific applications.

The role of theoretical modeling in advancing the chemistry of this compound is highlighted in the following table.

| Modeling Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Study of electronic structure and reactivity | Understanding of substituent effects, prediction of spectroscopic data |

| Reaction Pathway Modeling | Elucidation of reaction mechanisms | Rational catalyst design, optimization of reaction conditions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity of derivatives | In silico screening, prioritization of synthetic targets |

Challenges and Opportunities in Expanding the Scope of this compound Applications

While the future of this compound chemistry is promising, there are several challenges that need to be addressed to fully realize its potential. Overcoming these challenges will open up new opportunities for the application of this versatile compound in organic synthesis and beyond.

Challenges:

Moisture Sensitivity: The silyl carbamate linkage is susceptible to hydrolysis, which can be a limitation in certain applications and requires careful handling and anhydrous reaction conditions. chemrxiv.orggoogle.com

Scalability of Synthesis: Developing cost-effective and scalable methods for the synthesis of this compound is crucial for its widespread use as a synthetic intermediate.

Limited Commercial Availability: The current lack of widespread commercial availability of this compound may hinder its adoption by the broader chemical community.

Opportunities:

Versatile Synthetic Intermediate: The unique reactivity of the silyl carbamate group makes this compound a valuable intermediate for the synthesis of a wide range of piperidine derivatives. acs.orgepa.govacs.org

Access to Novel Chemical Space: The development of new transformations of this compound will provide access to novel piperidine-containing scaffolds that are not easily accessible by other methods.

Applications in Medicinal Chemistry: Given the prevalence of the piperidine motif in pharmaceuticals and the utility of carbamates in drug design, derivatives of this compound could serve as important building blocks in the discovery of new therapeutic agents. nih.govacs.org

A summary of the challenges and opportunities is provided below.

| Aspect | Description |

| Challenge | Moisture Sensitivity: Requires anhydrous conditions for handling and reactions. |

| Challenge | Scalability: Need for cost-effective, large-scale synthetic methods. |

| Opportunity | Synthetic Versatility: Can serve as a precursor to a wide array of functionalized piperidines. |

| Opportunity | Drug Discovery: Potential as a key building block for new pharmaceuticals. |

Q & A

Q. What are the standard synthetic routes for preparing trimethylsilyl piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via silylation of the corresponding piperidine carboxylate precursor. A common approach involves reacting piperidine-1-carboxylic acid with trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Optimization includes:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions .

- Solvent selection : Dry tetrahydrofuran (THF) or dichloromethane (DCM) is preferred for solubility and inertness .

- Purification : Column chromatography using silica gel with hexane/ethyl acetate gradients ensures high purity (>98%) .

Q. What analytical techniques are recommended for characterizing this compound?

Methodological Answer:

- NMR spectroscopy : H and C NMR in CDCl₃ or DMSO-d₆ to confirm silyl group integration (δ ~0.1–0.3 ppm for TMS protons) and carboxylate connectivity .

- LC-MS : High-resolution mass spectrometry (HRMS) validates molecular weight and purity. Electrospray ionization (ESI) in positive mode is suitable for detecting [M+H]⁺ ions .

- FT-IR : Peaks at ~1700–1750 cm⁻¹ confirm the carbonyl group; Si-C stretches appear near 1250 cm⁻¹ .

Q. What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

- Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis and handling to avoid inhalation of volatile byproducts .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., unexpected NMR shifts) for this compound derivatives?

Methodological Answer:

- Dynamic effects : Verify solvent and temperature effects on NMR shifts. For example, DMSO-d₆ may cause deshielding of the carboxylate group compared to CDCl₃ .

- Impurity profiling : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts like unreacted TMSCl or silyl ethers .

- Cross-validation : Compare experimental data with computational predictions (e.g., DFT calculations for C NMR shifts) .

Q. What experimental strategies can be employed to study the stability of this compound under varying pH and temperature conditions?

Methodological Answer:

- Accelerated stability studies : Incubate the compound in buffers (pH 2–12) at 25–60°C and monitor degradation via HPLC at timed intervals .

- Kinetic analysis : Plot degradation rates (k) using pseudo-first-order models to predict shelf-life under standard storage conditions .

- Identification of degradants : Isolate and characterize byproducts (e.g., hydrolyzed piperidine-1-carboxylic acid) via LC-MS/MS .

Q. How can this compound be utilized as a synthetic intermediate in medicinal chemistry?

Methodological Answer:

- Protecting group strategy : The TMS group can transiently protect carboxylates during multi-step syntheses (e.g., peptide coupling), with subsequent deprotection using aqueous acids or fluorides .

- Structure-activity relationship (SAR) studies : Incorporate the compound into scaffolds targeting enzymes like monoacylglycerol lipase (MAGL), leveraging its lipophilicity for blood-brain barrier penetration .

- In vitro assays : Evaluate bioactivity in enzyme inhibition assays (e.g., MAGL) using fluorescent substrates and IC₅₀ determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.